molecular formula C8H13FN4OS B14403562 N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea CAS No. 84456-62-2

N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea

Cat. No.: B14403562
CAS No.: 84456-62-2
M. Wt: 232.28 g/mol
InChI Key: SGGSHMOQZLXXSR-UHFFFAOYSA-N
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Description

N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is a chemical compound with the molecular formula C8H13FN4OS This compound is known for its unique structure, which includes a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea typically involves the reaction of 1-fluoro-2-methylpropan-2-amine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The fluorinated alkyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylurea moiety can form hydrogen bonds with biological molecules, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride
  • 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid

Uniqueness

N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is unique due to its combination of a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential biological activity .

Properties

CAS No.

84456-62-2

Molecular Formula

C8H13FN4OS

Molecular Weight

232.28 g/mol

IUPAC Name

1-[5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylurea

InChI

InChI=1S/C8H13FN4OS/c1-8(2,4-9)5-12-13-7(15-5)11-6(14)10-3/h4H2,1-3H3,(H2,10,11,13,14)

InChI Key

SGGSHMOQZLXXSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)C1=NN=C(S1)NC(=O)NC

Origin of Product

United States

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